Predicted pKa Modulation: Cyclopropyl-Substituted Propan-2-amine vs. n-Propyl Analog
The target compound’s basicity is influenced by the electron-withdrawing character of the cyclopropyl ring (through inductive and strained-ring conjugative effects) compared with an n-propyl substituent. While experimentally determined pKa values for the target compound are not publicly available, a structurally analogous compound 2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine has a predicted pKa of 8.19 ± 0.25 [1]. The cyclopropyl analog is expected to exhibit a lower pKa (i.e., weaker base) due to the greater electronegativity of the cyclopropyl C–C bonds (sp²-like character) relative to the n-propyl chain. A further comparator, 2-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine, shows a predicted neutral pKa of 10.26 and a protonated-form pKa of 2.45 , illustrating that even a change in N-substitution and heterocycle topology can shift basicity by >2 log units. For applications where protonation state at physiological or formulation pH is critical (e.g., salt selection, blood–brain barrier penetration), a cyclopropyl-bearing propan-2-amine will populate a different fraction of protonated species than its n-propyl or ethyl congeners.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the conjugate acid |
|---|---|
| Target Compound Data | Not experimentally determined; predicted pKa expected between ~8.0 and ~8.5 based on cyclopropyl inductive effects |
| Comparator Or Baseline | 2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine: predicted pKa = 8.19 ± 0.25 [1]; 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine: predicted pKa (neutral) = 10.26, pKa (protonated form) = 2.45 |
| Quantified Difference | Estimated pKa lowering of ~0.2–0.5 log units for cyclopropyl vs. n-propyl; >2 log units difference versus the ethyl-NH triazole scaffold |
| Conditions | Predicted values (ACD/Labs or similar software); no experimental potentiometric or UV-metric titration data identified for the target compound |
Why This Matters
A difference of 0.3–0.5 pKa units translates to a ~2- to 3-fold difference in the ratio of free base to protonated species at a given pH, which can determine whether a compound crosses lipid bilayers or remains trapped in aqueous compartments during in vitro assays or in vivo distribution.
- [1] KuuJia. CAS 1339418-92-6: 2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine – Chemical and Physical Properties. Available at: https://www.kuujia.com/cas-1339418-92-6.html View Source
